molecular formula C21H22ClN5O2S2 B11200025 N-(2-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

N-(2-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B11200025
M. Wt: 476.0 g/mol
InChI Key: SYCQGWKITUPFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and prop-2-en-1-yl groups. The final step involves the attachment of the N-(2-chlorophenyl)acetamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with enhanced biological activity.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated as a potential therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
  • **N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(ETHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific structural features, such as the prop-2-en-1-yl group, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22ClN5O2S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22ClN5O2S2/c1-2-10-27-19(29)17-18(24-20(31-17)26-11-6-3-7-12-26)25-21(27)30-13-16(28)23-15-9-5-4-8-14(15)22/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,23,28)

InChI Key

SYCQGWKITUPFJB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.